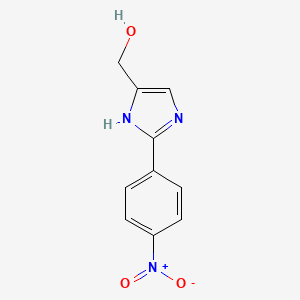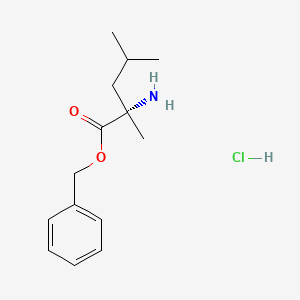![molecular formula C14H10O2S3 B15199011 5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)
5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is a heterocyclic compound that features a unique structure incorporating thiophene rings and a dioxine moiety. This compound is of significant interest due to its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. The presence of thiophene rings imparts unique electronic properties, making it a valuable component in the design of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of thiophene derivatives and dioxine precursors, which undergo cyclization reactions in the presence of catalysts such as palladium or copper. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used in the presence of Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the fabrication of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, which can modulate the activity of enzymes and receptors. Additionally, its structural features enable it to interact with nucleic acids and proteins, potentially affecting cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Another thiophene-based compound with applications in organic electronics.
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Known for its use in the synthesis of conjugated polymers.
3,6-Bis(2-bromothieno[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione: Utilized in the development of donor-acceptor polymers.
Uniqueness
5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine stands out due to its unique combination of thiophene rings and a dioxine moiety, which imparts distinct electronic properties. This makes it particularly valuable in the design of advanced materials for organic electronics and other high-tech applications.
Eigenschaften
Molekularformel |
C14H10O2S3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
5,7-dithiophen-2-yl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C14H10O2S3/c1-3-9(17-7-1)13-11-12(16-6-5-15-11)14(19-13)10-4-2-8-18-10/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
PGEFOYCABFETGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(SC(=C2O1)C3=CC=CS3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


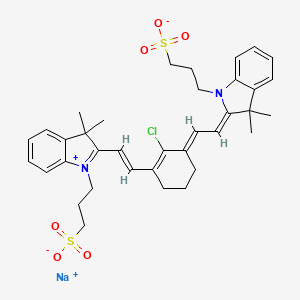

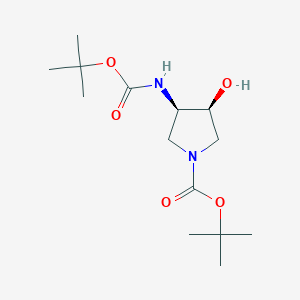
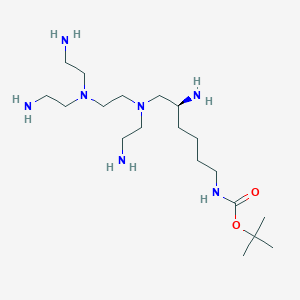
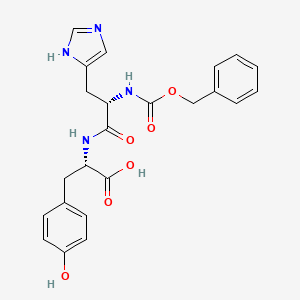
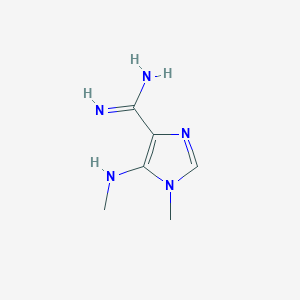
![6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol](/img/structure/B15198974.png)
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile](/img/structure/B15198984.png)
![(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B15198992.png)

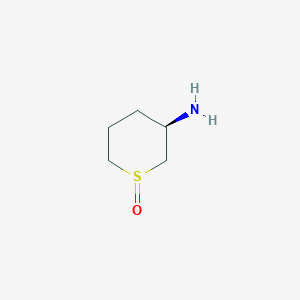
![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
